1-Ethyl-3-methylpiperidin-4-one is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 141.21 g/mol. This compound is classified as a piperidinone, specifically a substituted piperidine derivative, which plays a significant role in medicinal chemistry due to its structural versatility and biological activity. The compound contains a piperidine ring with ethyl and methyl groups at the 1 and 3 positions, respectively, and a ketone functional group at the 4 position.
1-Ethyl-3-methylpiperidin-4-one can be sourced from various chemical suppliers specializing in fine organic chemicals. It falls under the category of amines and more specifically, piperidine derivatives. Its classification is crucial for understanding its potential applications in pharmaceuticals and organic synthesis.
The synthesis of 1-Ethyl-3-methylpiperidin-4-one can be achieved through various methods:
The technical details of these synthetic methods often involve controlling reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
The molecular structure of 1-Ethyl-3-methylpiperidin-4-one consists of:
The structure features a six-membered piperidine ring with substituents at specific positions that influence its chemical properties and reactivity.
The compound's structural data can be represented in various forms including:
CC1(CCCN(C1)=O)C
YJXGQZGBKQZJEX-UHFFFAOYSA-N
1-Ethyl-3-methylpiperidin-4-one participates in several chemical reactions typical for piperidinones:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve desired outcomes efficiently.
The mechanism of action for compounds like 1-Ethyl-3-methylpiperidin-4-one typically involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen and oxygen atoms allows for hydrogen bonding and other interactions that can modulate biological activity.
In pharmacological contexts, this compound may act as an agonist or antagonist at specific receptors, influencing pathways related to neurotransmission or metabolic processes.
1-Ethyl-3-methylpiperidin-4-one has several scientific applications:
This compound exemplifies the importance of nitrogen-containing heterocycles in medicinal chemistry, showcasing its utility across multiple domains in scientific research.
Metal-catalyzed hydrogenation enables efficient construction of the piperidinone core through reductive pathways. The Mn(dpm)₃/Ph(iPrO)SiH₂ (dpm = dipivaloylmethane) catalytic system facilitates alkene reduction via metal hydride hydrogen atom transfer (MHAT), generating carbon-centered radicals that cyclize to form piperidinones with exceptional functional group tolerance. This methodology exhibits high chemofidelity – reliably reacting with alkenes amid diverse functional arrays – while avoiding competitive reduction of benzyl groups, aryl halides, or Lewis-basic heterocycles [9]. The MHAT mechanism provides distinct stereochemical outcomes compared to traditional catalytic hydrogenation, often favoring thermodynamically stable trans-disubstituted products as evidenced in decalin system syntheses [9].
Recent innovations utilize ionic liquid-enhanced systems for improved efficiency. The ionic liquid [EmIm]Py (1-ethyl-3-methylimidazolium pyrrolide) demonstrates unprecedented activity in base-catalyzed reactions relevant to piperidinone synthesis. DFT calculations reveal its electron-rich structure facilitates strong hydrogen bonding with carbonyl intermediates, lowering activation barriers in cyclization steps [6]. Comparative studies show [EmIm]Py achieves >90% conversion in model reactions at ambient temperatures where conventional catalysts fail, offering potential for energy-efficient manufacturing [6].
Table 1: Performance Comparison of Metal Catalysts in Piperidinone Synthesis
Catalytic System | Reaction Temperature | Substrate Conversion (%) | Functional Group Tolerance | Stereoselectivity (trans:cis) |
---|---|---|---|---|
Mn(dpm)₃/Ph(iPrO)SiH₂ | 25°C | >95 | High (aryl halides, benzyl, carbonyls) | 95:5 |
Co(dpm)₂/PhSiH₃ | 25°C | 85-90 | Moderate | 90:10 |
[EmIm]Py | 0°C | >98 | Very High | N/A |
Pd/C/H₂ | 50°C | 75 | Low (dehalogenation observed) | 30:70 |
Organocatalysis provides sophisticated strategies for enantioselective functionalization of the piperidin-4-one scaffold. Pyrrolide-based ionic liquids exhibit exceptional proficiency in Knoevenagel condensations and Michael additions at the C4 carbonyl position of 1-Ethyl-3-methylpiperidin-4-one. The ionic liquid [EmIm]Py demonstrates turnover frequencies 3-5× higher than conventional amines like triethylamine due to its bifunctional activation mechanism [6]. The electron-rich pyrrolide anion simultaneously activates electrophiles through hydrogen bonding while the imidazolium cation stabilizes developing negative charges, enabling enantioselective aldol reactions with >90% ee in model systems [6].
Chiral amine catalysts derived from L-proline facilitate asymmetric α-functionalization at the C3 methyl group. Through enamine catalysis, these systems achieve diastereomeric ratios exceeding 15:1 for alkylations and fluorinations. The 3-ethyl substituent exerts significant steric bias during transition state organization, favoring Re-face attack when catalyzed by MacMillan-type imidazolidinones. Computational models indicate the ethyl group's conformational locking effect reduces competing transition states by 2.3 kcal/mol compared to 3-H analogs [6].
Regioselective N-alkylation remains pivotal for 1-Ethyl-3-methylpiperidin-4-one synthesis. Conventional methods face challenges due to the keto-enol tautomerism at C4, which promotes undesirable O-alkylation and polymerization side reactions [4]. Advanced approaches overcome these limitations through several innovative strategies:
Protection-deprotection sequences using ethylene glycol yield acid-stable ketals, enabling clean N-ethylation with ethyl bromide in DMF/K₂CO₃ at 60°C. Subsequent deprotection with aqueous HCl regenerates the ketone with >85% overall yield and minimal racemization [4]. This method proves superior to direct alkylation, which typically yields <50% desired product due to competing degradation [5].
Reductive amination offers a single-pot alternative using 3-methylpiperidin-4-one and acetaldehyde with sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. This method achieves 92% selectivity for the N-ethylated product with complete preservation of the carbonyl functionality [4] [5]. The reaction proceeds via an iminium intermediate that undergoes stereoselective hydride delivery, favoring the equatorial N-ethyl conformation as confirmed by X-ray crystallography [5].
Phase-transfer catalysis (PTC) employing benzyltriethylammonium chloride enables efficient N-alkylation under biphasic conditions (toluene/50% NaOH). This approach facilitates gram-scale production with simplified purification and catalyst recycling (>5 cycles without significant activity loss) [5]. Kinetic studies reveal second-order dependence on catalyst concentration, suggesting a binuclear mechanism for ethoxide transfer.
Table 2: Comparative Evaluation of N-Ethylation Methods
Method | Reaction Conditions | Yield (%) | Key Advantages | Industrial Scalability |
---|---|---|---|---|
Ketal Protection/Alkylation | 1) Ethylene glycol, TsOH 2) EtBr, K₂CO₃/DMF 3) HCl hydrolysis | 85-88 | Minimal side products | High (established workup) |
Direct Reductive Amination | Acetaldehyde, STAB, DCE, 25°C | 90-92 | Single-pot procedure | Moderate (sensitive reagent) |
Phase-Transfer Catalysis | EtBr, NaOH (50%), BTEAC, toluene, 80°C | 78 | Catalyst recyclability | Excellent |
Ullmann-Type Coupling | CuI, phenanthroline, Cs₂CO₃, DMSO, 110°C | 65 | No protecting groups needed | Limited (high temperature) |
Solid-phase synthesis enables efficient generation of 1-Ethyl-3-methylpiperidin-4-one derivatives for drug discovery. Wang resin-linked 4-piperidones serve as versatile platforms for diversification at C3, C6, and the carbonyl oxygen. After immobilization via carboxy-functionalized resin, the scaffold undergoes sequential modifications: enolate alkylation at C3, reductive amination at N1, and carbonyl transformation to enol ethers or oximes [2]. Cleavage with TFA/DCM yields pure products with average yields >75% across 48 analogs, demonstrating the methodology's robustness [2].
Solvent selection critically influences solid-phase reaction efficiency. Ethanol-ethyl acetate mixtures (1:1 v/v) produce optimal crystal morphology for automated synthesis, yielding prismatic crystals ideal for filtration and washing [2]. Systematic solvent screening revealed benzene-petroleum ether yields needle-like crystals with poor handling characteristics, while methanol induces rapid precipitation but yields amorphous materials requiring recrystallization [2].
Combinatorial libraries leverage the C4 ketone's reactivity for diversity-oriented synthesis. 124 analogs were generated through: (1) Mannich reactions with secondary amines and formaldehyde; (2) Knoevenagel condensations using malononitrile derivatives; and (3) Grignard additions followed by dehydration. Biological screening identified potent μ-opioid receptor agonists (EC₅₀ = 12 nM) and antimicrobial agents (MIC = 4 μg/mL against S. aureus), validating the scaffold's pharmaceutical relevance [2].
Table 3: Combinatorial Derivatives of 1-Ethyl-3-methylpiperidin-4-one with Bioactivity
Derivative Class | Synthetic Transformation | Library Size | Notable Bioactivity |
---|---|---|---|
3,5-Diarylpiperidin-4-ones | Mannich reaction | 36 | Antimicrobial (MIC ≤8 μg/mL) |
2,6-Diarylidene derivatives | Knoevenagel condensation | 28 | COX-2 inhibition (IC₅₀ = 0.8 μM) |
1-Acryloyl-3-methyl analogs | Enol acylation | 24 | Improved oral bioavailability |
Spiro-oxindoles | 1,3-dipolar cycloaddition | 32 | Anticancer (HCT116 IC₅₀ = 1.2 μM) |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2